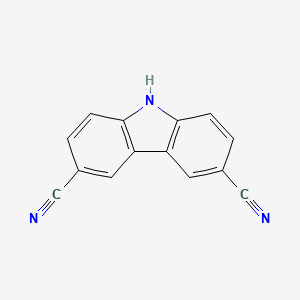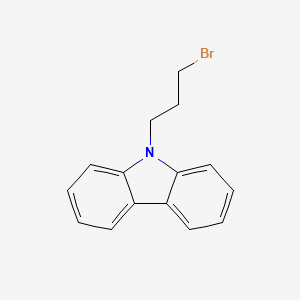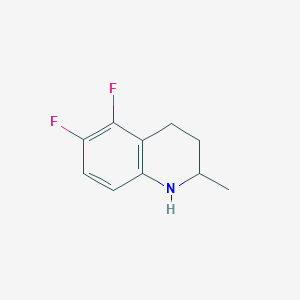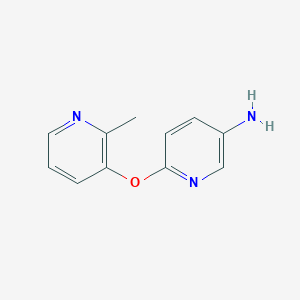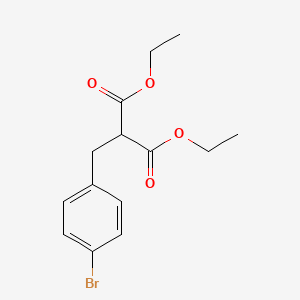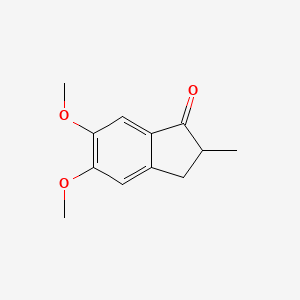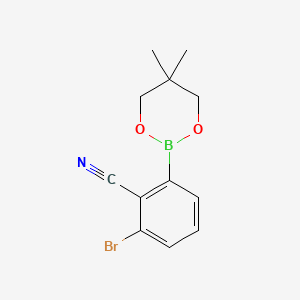
3-Brom-2-cyanophenylboronsäure-Neopentylglycolester
Übersicht
Beschreibung
3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester is a boronic ester compound with the molecular formula C12H13BBrNO2. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester It is known that boronic acid derivatives are often used in suzuki-miyaura coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups during these reactions.
Mode of Action
In the context of Suzuki-Miyaura coupling reactions, 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester likely participates in the transmetalation step . This process involves the transfer of an organic group from boron to palladium, forming a new palladium-carbon bond .
Biochemical Pathways
The exact biochemical pathways affected by 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester In general, suzuki-miyaura coupling reactions, in which this compound might be involved, are crucial for forming carbon-carbon bonds . These bonds are fundamental to organic chemistry and biochemistry, affecting a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester As a potential participant in suzuki-miyaura coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds . These bonds are fundamental to the structure of many organic compounds, potentially leading to a wide range of molecular and cellular effects.
Action Environment
The action, efficacy, and stability of 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a base . The compound’s stability might also be influenced by storage conditions, such as temperature and exposure to light or moisture.
Biochemische Analyse
Biochemical Properties
3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, boronic esters, including 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester, are known to form reversible covalent bonds with diols and other nucleophiles. This interaction is particularly useful in the selective modification of carbohydrates and other biomolecules . Additionally, boronic esters can act as enzyme inhibitors by binding to the active sites of enzymes, thereby preventing substrate access and subsequent catalysis .
Cellular Effects
The effects of 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic esters have been shown to affect the activity of proteasomes, which are crucial for protein degradation and turnover in cells . By inhibiting proteasome activity, 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester can alter the levels of various proteins, thereby impacting cell signaling and metabolic pathways.
Molecular Mechanism
At the molecular level, 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For instance, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester over time are critical factors in laboratory settings. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include sustained inhibition of enzyme activity and prolonged alterations in protein levels.
Dosage Effects in Animal Models
The effects of 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effect without adverse outcomes.
Metabolic Pathways
3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within cells. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of various metabolites.
Transport and Distribution
The transport and distribution of 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components . This localization can influence its activity and function, as well as its accumulation within certain tissues.
Subcellular Localization
The subcellular localization of 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester is determined by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, the compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester typically involves the reaction of 3-bromo-2-cyanophenylboronic acid with neopentyl glycol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The esterification process is usually facilitated by the presence of a dehydrating agent such as molecular sieves .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol.
Reduction: Formation of the corresponding amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or sodium periodate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Oxidation: Produces the corresponding phenol.
Reduction: Yields the corresponding amine.
Substitution: Forms various substituted phenylboronic esters depending on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyanophenylboronic acid: Used in similar coupling reactions but lacks the bromine substituent, which can influence reactivity and selectivity.
2-Cyanophenylboronic acid neopentyl ester: Similar structure but with different substitution patterns, affecting its chemical properties and applications.
Uniqueness
3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester is unique due to the presence of both bromine and cyano groups, which provide distinct electronic and steric effects. These features enhance its utility in selective organic transformations and make it a valuable reagent in synthetic chemistry .
Eigenschaften
IUPAC Name |
2-bromo-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BBrNO2/c1-12(2)7-16-13(17-8-12)10-4-3-5-11(14)9(10)6-15/h3-5H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULSSICMSNLRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467544 | |
| Record name | 3-BROMO-2-CYANOPHENYLBORONIC ACID NEOPENTYL GLYCOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883899-07-8 | |
| Record name | 3-BROMO-2-CYANOPHENYLBORONIC ACID NEOPENTYL GLYCOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


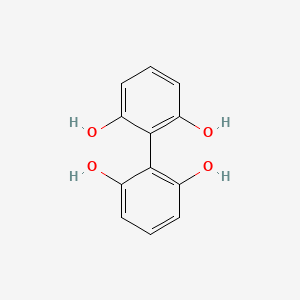
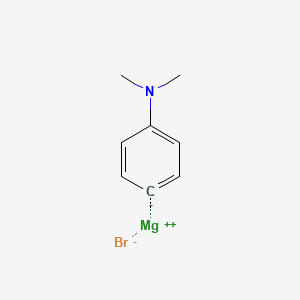
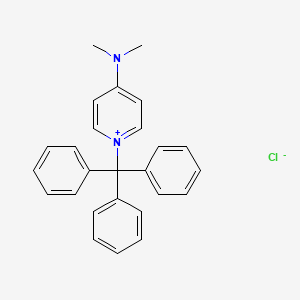

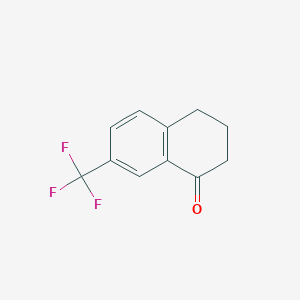
![Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589215.png)
